2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
Description
2-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 4-benzylpiperazine substituent at the 2-position and a 4-methoxyphenyl group at the 6-amine position.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-31-19-9-7-18(8-10-19)26-22-20-21(25-16-24-20)27-23(28-22)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPZOOYCFIXRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine, often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.41 g/mol. Its structure features a purine base linked to a benzylpiperazine and a methoxyphenyl group, which may influence its biological interactions.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and target cancer cells effectively .
- Neurotransmitter Modulation : The benzylpiperazine group is known for its interaction with neurotransmitter receptors. This compound may act as a modulator of serotonin and dopamine pathways, potentially offering therapeutic effects in psychiatric disorders .
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various pathogens, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating potent antitumor effects, suggesting that structural modifications can enhance activity .
- Case Study 2 : Research on the neuropharmacological effects showed that compounds with similar piperazine structures improved cognitive function in animal models by enhancing dopaminergic signaling. This suggests potential applications in treating neurodegenerative diseases .
- Case Study 3 : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Gram-positive bacteria, with mechanisms involving enzyme inhibition critical for bacterial survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified 2-Position Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Analogues with Varied N-Substituents at the 6-Position
Table 2: Impact of N-Substituent Modifications
Key Observations :
Analogues with Dual Substitutions at 2- and 9-Positions
Table 3: Dual-Substituted Purine Derivatives
Key Observations :
- 9-Substitution (e.g., isopropyl or cyclobutyl) can enhance metabolic stability by shielding labile bonds from enzymatic degradation .
Preparation Methods
Synthesis Strategies and Methodologies
Method 1: Carbodiimide-Mediated Coupling of Preformed Purine Intermediates
This approach involves synthesizing a purine intermediate with a reactive carboxyl group at position 2, followed by coupling with 4-benzylpiperazine.
Procedure
Activation of Purine-2-Carboxylic Acid :
Coupling with 4-Benzylpiperazine :
Optimization Insights
Method 2: One-Pot Purine Cyclization with In Situ Substitution
Adapted from tri-substituted purine syntheses, this method constructs the purine ring while introducing substituents at positions 2 and 6.
Procedure
Reaction of Diaminopyrimidine with Alkoxides :
Simultaneous Introduction of Substituents :
Key Advantages
Method 3: Regioselective Substitution via N-Glycosylation Conditions
Inspired by purine nucleoside syntheses, this method leverages temperature and leaving groups to enhance regioselectivity.
Procedure
Synthesis of 6-Chloropurine Intermediate :
Introduction of 4-Methoxyphenylamine :
Critical Parameters
Comparative Analysis of Synthetic Methods
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Basic: What are the critical steps for synthesizing 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine, and how can reaction conditions influence yield?
Answer:
Synthesis typically involves a multi-step approach:
Core Purine Functionalization : Introduce the 4-methoxyphenyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) .
Piperazine Coupling : React the purine intermediate with 4-benzylpiperazine using a coupling agent like EDCI/HOBt in dichloromethane .
Deprotection/Purification : Remove protecting groups (e.g., benzyl or tert-butyl) via catalytic hydrogenation and purify via column chromatography (silica gel, gradient elution).
Key Variables :
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates.
- Temperature control minimizes side reactions (e.g., demethylation of the methoxy group) .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
Combine:
- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., benzylpiperazine integration at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNO).
- X-ray Crystallography : Resolve stereochemistry of the piperazine-purinyl linkage (if crystalline) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
Answer:
Use Design of Experiments (DOE) to systematically test variables:
- Catalyst Screening : Compare Pd/C vs. Pd(OAc) for hydrogenation efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMAC, NMP) for coupling steps .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .
Example : A 15% yield increase was achieved by switching from THF to DMF in the coupling step, reducing di-adduct byproducts .
Advanced: How should contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved?
Answer:
Address discrepancies via:
Assay Validation : Confirm target binding using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Buffer Conditions : Test pH sensitivity; methoxy groups may protonate under acidic conditions, altering binding .
Cell Permeability : Use LC-MS/MS to quantify intracellular concentrations, ruling out false negatives due to poor uptake .
Advanced: What computational strategies are effective for predicting target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina with the purine core and piperazine moiety as flexible residues. SMILES strings (e.g.,
COc1ccc(cc1)NC2=NC=NC3=C2N=CN3C4CCN(CC4)CC5=CC=CC=C5) enable accurate force field parameterization . - MD Simulations : Simulate ligand-receptor dynamics (e.g., adenosine A receptor) for >100 ns to assess binding stability .
Validation : Compare computational results with mutagenesis data (e.g., K shifts upon residue substitution) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
Systematically modify substituents and evaluate:
| Modification | Biological Impact | Reference |
|---|---|---|
| Benzyl → Cyclohexyl | Reduced logP (improved solubility) | |
| Methoxy → Ethoxy | Increased metabolic stability (CYP3A4 resistance) | |
| Piperazine → Piperidine | Altered receptor selectivity (e.g., kinase vs. GPCR) |
Method : Synthesize analogues via parallel chemistry, screen in high-throughput assays, and analyze trends using QSAR models .
Advanced: What strategies resolve spectral overlaps in NMR characterization of regioisomers?
Answer:
- 2D NMR (HSQC, HMBC) : Differentiate N7 vs. N9 purine substitution via C-H coupling patterns .
- Isotopic Labeling : Introduce N at the piperazine nitrogen to simplify splitting in H NMR .
- Dynamic NMR : Heat samples to 50°C to coalesce rotameric peaks from the benzyl group .
Advanced: How do solvent and pH affect the compound’s stability in biological assays?
Answer:
- Aqueous Stability : Monitor degradation via HPLC-UV in PBS (pH 7.4) vs. cell lysate (pH 6.8). Methoxy groups hydrolyze faster at pH < 6 .
- DMSO Stock Solutions : Limit freeze-thaw cycles to prevent oxidation (add 0.1% BHT as stabilizer) .
- Long-Term Storage : Store at -80°C under argon; room temperature storage reduces purity by 20% over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
